1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane
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Overview
Description
1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound that features a diazepane ring, a tetrahydrofuran moiety, and a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of the diazepane intermediate with a tetrahydrofuran derivative under specific conditions to ensure the correct attachment.
Attachment of the Methoxyphenyl Sulfonyl Group: The final step involves the sulfonylation of the intermediate compound with a methoxyphenyl sulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The methoxyphenyl sulfonyl group may interact with enzymes or receptors, modulating their activity. The diazepane ring could play a role in stabilizing the compound’s interaction with its targets, while the tetrahydrofuran moiety may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-((2-Methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-2-yl)-1,4-diazepane: Similar structure but with a different position of the tetrahydrofuran moiety.
1-((2-Methoxyphenyl)sulfonyl)-4-(tetrahydropyran-3-yl)-1,4-diazepane: Similar structure but with a tetrahydropyran moiety instead of tetrahydrofuran.
Uniqueness
1-(2-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is unique due to the specific positioning of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-21-15-5-2-3-6-16(15)23(19,20)18-9-4-8-17(10-11-18)14-7-12-22-13-14/h2-3,5-6,14H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYXBSXQQRYFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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